S-Norketamine-d6 Hydrochloride
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Overview
Description
S-Norketamine-d6 Hydrochloride is a deuterated form of S-Norketamine, a metabolite of ketamine. This compound is primarily used in scientific research to study the pharmacokinetics and pharmacodynamics of ketamine and its metabolites. The deuterium labeling helps in distinguishing it from non-labeled compounds in various analytical techniques.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-Norketamine-d6 Hydrochloride involves several steps. Initially, cyclohexanone reacts with 2-chlorophenyl magnesium bromide to form a hydroxy ketone intermediate. This intermediate undergoes imination with methylamine, followed by a rearrangement to produce ketamine. The ketamine is then demethylated to form S-Norketamine, which is subsequently deuterated to obtain S-Norketamine-d6. Finally, the compound is converted to its hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. Advanced techniques such as High-Performance Liquid Chromatography (HPLC) are used for purification and quality control .
Chemical Reactions Analysis
Types of Reactions
S-Norketamine-d6 Hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form hydroxynorketamine.
Reduction: It can be reduced back to ketamine.
Substitution: It can undergo substitution reactions at the amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate is commonly used as an oxidizing agent.
Reduction: Sodium borohydride is used for reduction reactions.
Substitution: Various alkyl halides can be used for substitution reactions under basic conditions.
Major Products
Oxidation: Hydroxynorketamine
Reduction: Ketamine
Substitution: Alkylated derivatives of this compound
Scientific Research Applications
S-Norketamine-d6 Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for studying the metabolism of ketamine.
Biology: Helps in understanding the biological pathways and effects of ketamine and its metabolites.
Medicine: Used in pharmacokinetic and pharmacodynamic studies to develop new therapeutic agents.
Industry: Employed in the development of new anesthetic and antidepressant drugs
Mechanism of Action
S-Norketamine-d6 Hydrochloride exerts its effects primarily through the N-methyl-D-aspartate (NMDA) receptor. It acts as a non-competitive antagonist, blocking the receptor and preventing the excitatory neurotransmitter glutamate from binding. This leads to a reduction in neuronal excitability and has been associated with antidepressant effects. The compound also influences other neurotransmitter systems, including cholinergic, opioidergic, and monoaminergic pathways .
Comparison with Similar Compounds
Similar Compounds
R-Ketamine: Another enantiomer of ketamine with similar pharmacological properties.
Esketamine: The S-enantiomer of ketamine, used as an antidepressant.
Hydroxynorketamine: A metabolite of ketamine with potential therapeutic effects.
Uniqueness
S-Norketamine-d6 Hydrochloride is unique due to its deuterium labeling, which allows for precise tracking and analysis in pharmacokinetic studies. This labeling provides a distinct advantage in distinguishing it from other non-labeled compounds, making it invaluable in research settings .
Properties
Molecular Formula |
C12H15Cl2NO |
---|---|
Molecular Weight |
266.19 g/mol |
IUPAC Name |
(2S)-2-amino-2-(2-chlorophenyl)-3,3,4,4,5,5-hexadeuteriocyclohexan-1-one;hydrochloride |
InChI |
InChI=1S/C12H14ClNO.ClH/c13-10-6-2-1-5-9(10)12(14)8-4-3-7-11(12)15;/h1-2,5-6H,3-4,7-8,14H2;1H/t12-;/m0./s1/i3D2,4D2,8D2; |
InChI Key |
CLPOJGPBUGCUKT-XGGGMOROSA-N |
Isomeric SMILES |
[2H]C1(CC(=O)[C@](C(C1([2H])[2H])([2H])[2H])(C2=CC=CC=C2Cl)N)[2H].Cl |
Canonical SMILES |
C1CCC(C(=O)C1)(C2=CC=CC=C2Cl)N.Cl |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.